molecular formula C11H14N2O3S2 B3956789 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione

3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione

Cat. No.: B3956789
M. Wt: 286.4 g/mol
InChI Key: ITZADNPNBKBFAH-UHFFFAOYSA-N
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Description

3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiolane-1,1-dione (sulfolane) core modified with a thiourea-derived substituent. The structure includes a 4-hydroxyphenyl group linked via a thioamide (thioxomethyl) bridge to the sulfolane ring.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(4-hydroxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c14-10-3-1-8(2-4-10)12-11(17)13-9-5-6-18(15,16)7-9/h1-4,9,14H,5-7H2,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZADNPNBKBFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with a thioxomethylating agent, followed by cyclization to form the thiolane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioxomethylamino moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets. In biological systems, it may act by:

    Inhibiting enzyme activity: The compound can bind to active sites of enzymes, inhibiting their function.

    Generating reactive oxygen species (ROS): It can induce oxidative stress in cancer cells, leading to cell death.

    Modulating signaling pathways: The compound may affect various cellular signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) CAS Number
Target : 3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione Thiolane-1,1-dione Thiourea-linked 4-hydroxyphenyl Not provided Not provided Not provided
Analog 1 : 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione Thiolane-1,1-dione 4-Methoxyphenylamino (no thiourea group) C₁₁H₁₅NO₃S 241.31 303992-20-3
Analog 2 : 3-Hydrazinyl-4-hydroxy-1λ⁶-thiolane-1,1-dione Thiolane-1,1-dione Hydrazinyl and hydroxyl groups on the thiolane ring C₄H₁₀N₂O₃S 166.2 874-47-5
Analog 3 : 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione dihydrochloride Thiolane-1,1-dione Bulky diisopropylaminoethyl group (protonated as dihydrochloride) C₁₂H₂₈Cl₂N₂O₂S 347.33 1052540-44-9

Key Differences and Implications

  • Substituent Chemistry: The target compound’s thiourea-linked 4-hydroxyphenyl group distinguishes it from Analog 1 (methoxy substitution without thiourea) and Analog 2 (hydrazinyl/hydroxyl on the core). Analog 3’s dihydrochloride salt and bulky amine substituent suggest higher aqueous solubility and lipophilicity, making it suitable for drug delivery systems, whereas the target’s phenolic group favors polar interactions .
  • Synthetic Routes :

    • Analog 1 is synthesized via direct amination of the thiolane-dione core with 4-methoxyaniline, while the target compound likely requires a multi-step process involving thiourea formation (e.g., coupling 4-hydroxyphenyl isothiocyanate with an amine-functionalized sulfolane) .
    • Analog 2’s hydrazinyl group implies condensation with hydrazine derivatives, a pathway distinct from the target’s thiourea synthesis .
  • Molecular Weight: Analog 3’s higher molar mass (347.33 vs. ~250 estimated for the target) reflects its complex substituents, impacting pharmacokinetic properties like diffusion rates .

Biological Activity

3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a thiolane ring structure with a thioxomethyl group and an amino group attached to a 4-hydroxyphenyl moiety. This unique combination of functional groups suggests significant reactivity and potential interactions with various biological targets.

Structural Feature Description
Thiolane Ring Provides stability and enhances membrane penetration
Thioxomethyl Group Potentially reactive, facilitating interactions
4-Hydroxyphenyl Moiety Known for diverse biological activities

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl group in the 4-hydroxyphenyl moiety allows for versatile chemical reactions, including oxidation and nucleophilic substitutions, which can modulate enzyme activity and influence various cellular processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown potential against multidrug-resistant bacterial strains, particularly those within the ESKAPE group, which includes pathogens like Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key regulatory factors such as p53 .
  • Anti-inflammatory Effects : The structural characteristics hint at possible anti-inflammatory effects, although specific studies are still required to confirm this activity.

Case Study 1: Antimicrobial Screening

A systematic screening of derivatives containing the 4-hydroxyphenyl moiety demonstrated varying degrees of antimicrobial activity. The following table summarizes the findings:

Compound Target Pathogen Activity (MIC)
Compound 2S. aureusWeak (MIC > 64 µg/mL)
Compound 4Candida aurisNo activity
Compound 6Carbapenemase-producingActive against Gram-negative pathogens

These results indicate that modifications to the core structure can significantly influence antimicrobial efficacy .

Case Study 2: Anticancer Mechanism

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by phosphorylating key proteins involved in cell survival pathways. Notably, it was found to promote apoptosis through mechanisms involving p53 phosphorylation and subsequent activation of pro-apoptotic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione

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